Hydrazine, 1-(alpha,alpha-dimethyl-p-hydroxybenzyl)-2-ethoxycarbonyl-
Description
BenchChem offers high-quality Hydrazine, 1-(alpha,alpha-dimethyl-p-hydroxybenzyl)-2-ethoxycarbonyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazine, 1-(alpha,alpha-dimethyl-p-hydroxybenzyl)-2-ethoxycarbonyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
67227-48-9 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl N-[2-(4-hydroxyphenyl)propan-2-ylamino]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-4-17-11(16)13-14-12(2,3)9-5-7-10(15)8-6-9/h5-8,14-15H,4H2,1-3H3,(H,13,16) |
InChI Key |
BJBMMZWDNOXZGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(C)(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Biological Activity
Hydrazines are a class of organic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Hydrazine, 1-(alpha,alpha-dimethyl-p-hydroxybenzyl)-2-ethoxycarbonyl- is a specific derivative that has garnered interest due to its potential therapeutic applications. This article explores the synthesis, characterization, and biological activities of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of hydrazine derivatives typically involves the condensation of hydrazine with carbonyl compounds. For the compound , the synthesis can be achieved through the following general steps:
- Preparation of the Hydrazone : The reaction between hydrazine and an appropriate aldehyde or ketone leads to the formation of hydrazones.
- Purification : The synthesized product is purified using techniques such as recrystallization or chromatography.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by identifying specific proton environments.
- Mass Spectrometry (MS) : Provides molecular weight confirmation.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Antimicrobial Activity
Research has shown that various hydrazone derivatives exhibit significant antimicrobial properties. A study highlighted that certain hydrazones demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Hydrazones have been evaluated for their anticancer potential, particularly against breast cancer cell lines (e.g., MCF-7). One compound showed cytotoxic activity leading to G2/M phase arrest and induced apoptosis in cancer cells . The IC50 values for some derivatives indicate potent activity compared to standard chemotherapeutic agents.
Anti-inflammatory Properties
Hydrazones also exhibit anti-inflammatory effects, which are crucial for managing diseases characterized by chronic inflammation. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
Preparation Methods
Classical Hydrazide Formation
The foundational approach to synthesizing hydrazine derivatives involves the condensation of hydrazine with carbonyl-containing precursors. For Hydrazine, 1-(alpha,alpha-dimethyl-p-hydroxybenzyl)-2-ethoxycarbonyl-, this typically begins with the reaction of ethyl chloroformate and hydrazine hydrate under alkaline conditions. As demonstrated in the OpenBU protocol, diethyl hydrazodicarboxylate is synthesized by dropwise addition of ethyl chloroformate to a cooled aqueous solution of hydrazine and sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydrazine attacks the electrophilic carbonyl carbon of ethyl chloroformate:
$$
\text{NH}2\text{NH}2 + \text{ClCO}2\text{Et} \xrightarrow{\text{NaOH}} \text{NH}2\text{NHCO}2\text{Et} + \text{NaCl} + \text{H}2\text{O}
$$
This method yields diethyl hydrazodicarboxylate with an 83.5% crude yield, which is further purified to 68.5% via recrystallization. The protocol highlights the critical role of temperature control (maintained below 10°C during reagent addition) to minimize side reactions such as over-alkylation or hydrolysis.
Phosphonate-Based Coupling Reactions
Modern synthetic routes leverage phosphonate reagents to achieve stereoselective formation of the hydrazine backbone. A prominent example from Ambeed.com involves the Horner-Wadsworth-Emmons (HWE) reaction, where a stabilized ylide generated from dimethyl [4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-ylmethyl]phosphonate reacts with tert-butyl (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate. Sodium hexamethyldisilazide (NaHMDS) serves as the base, deprotonating the phosphonate to form the reactive ylide at -78°C in tetrahydrofuran (THF). Subsequent addition of the aldehyde precursor yields the E-alkene product with >99% stereoselectivity.
Detailed Preparation Methods
Two-Step Synthesis via Hydrazodicarboxylate Intermediate
Step 1: Synthesis of Diethyl Hydrazodicarboxylate
- Reagents : Hydrazine hydrate (16 g, 0.5 mol), ethyl chloroformate (108.5 g, 1 mol), NaOH (40 g, 1 mol)
- Conditions : Ice-cooled (0–10°C), 1.5-hour addition time, stirred for 1 hour post-addition
- Workup : Filtration, washing with iced water (2 × 50 mL), recrystallization from boiling water
- Yield : 68.5% (60 g)
Step 2: Oxidation to Diethyl Azodicarboxylate
- Reagents : Diethyl hydrazodicarboxylate (35 g, 0.2 mol), bromine (37 g, 0.23 mol)
- Conditions : Ice-cooled suspension, 15-minute bromine addition, ether extraction (200 mL, 100 mL, 100 mL)
- Workup : Washing with NaHCO₃, drying over CaCl₂, distillation under reduced pressure (15 mm Hg)
- Yield : 68.5% (24 g)
Stereoselective HWE Coupling for Advanced Intermediates
Reaction Setup :
- Phosphonate precursor : 180.0 g (1 mol scale)
- Aldehyde : tert-Butyl (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate (132.4 g, 1.1 mol)
- Base : NaHMDS (486.2 mL, 1.1 mol, 1.9 M in THF)
- Solvent : THF (2 L), toluene (500 mL)
- Temperature : -78°C (ylide formation), 10°C (quenching)
Procedure :
- Cool THF solution of phosphonate to -78°C under nitrogen.
- Add NaHMDS dropwise, stir for 15 minutes.
- Add aldehyde solution in toluene, warm to 10°C over 1 hour.
- Quench with water (1 L), extract with n-heptane (2 × 1.25 L).
- Crystallize from methanol, yield 82%.
Key Data :
- Purity : 98% (HPLC)
- Stereoselectivity : E/Z = 99.8:0.2
- Characterization : $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃) δ 0.88 (t, J=7.4 Hz), 1.09–1.52 (m, 20H), 5.46 (dd, J=16.2 Hz)
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | Classical Method | HWE Method |
|---|---|---|
| Temperature | 0–10°C | -78°C to 10°C |
| Solvent | H₂O | THF/Toluene |
| Reaction Time | 2.5 hours | 4 hours |
| Yield | 68.5% | 82% |
The HWE method’s superior yield stems from the inert THF environment and low-temperature conditions, which suppress side reactions like aldol condensation or retro-aldol processes. In contrast, the aqueous conditions in the classical method limit compatibility with moisture-sensitive reagents.
Base and Stoichiometry
- NaHMDS : Optimal at 1.1 equivalents; excess base leads to ylide decomposition.
- NaOH : Requires stoichiometric equivalence (1:1 with ethyl chloroformate) to neutralize HCl byproducts.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : 99.6% purity (C18 column, 70:30 MeOH:H₂O, 1 mL/min)
Q & A
Basic Research Question: How can the synthesis of hydrazine derivatives like 1-(alpha,alpha-dimethyl-p-hydroxybenzyl)-2-ethoxycarbonyl-hydrazine be optimized for improved yields?
Methodological Answer:
Synthesis optimization involves solvent selection, catalyst use, and reaction time. For example, in analogous hydrazine derivatives (e.g., (E)-4-fluoro-N′-(1-(o-tolyl)ethylidene)benzohydrazide), anhydrous ethanol with acetic acid as a catalyst under reflux (50°C, 5 hours) achieved high purity . Recrystallization from hot ethanol further purified the product. Monitoring via TLC (e.g., petroleum ether:ethyl acetate = 70:30) ensures reaction completion . Yields exceeding 80% are typical when stoichiometry is tightly controlled .
Advanced Research Question: What crystallographic techniques are critical for resolving the structural conformation of this hydrazine derivative?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is essential. For hydrazine derivatives (e.g., (E)-4-fluoro-N′-(1-(o-tolyl)ethylidene)benzohydrazide), SCXRD data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 revealed dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H···O interactions). Software like Olex2 or Mercury visualizes packing diagrams and intermolecular interactions .
Basic Research Question: Which spectroscopic methods are most reliable for characterizing hydrazine derivatives?
Methodological Answer:
Multi-technique validation is recommended:
- IR Spectroscopy : Identifies N–H stretches (~3200–3300 cm⁻¹) and C=O/C=N bonds (~1650–1700 cm⁻¹) .
- NMR : ¹H-NMR detects aromatic protons (δ 6.5–8.5 ppm) and hydrazine NH signals (δ 8.0–10.0 ppm). ¹³C-NMR confirms carbonyl groups (δ 160–180 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., m/z 304.349 for a related naphthoyl derivative) .
Advanced Research Question: How can molecular docking studies predict the biological activity of this hydrazine derivative?
Methodological Answer:
Docking software (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to target proteins. For example, hydrazine derivatives with nitro or fluorophenyl groups showed anti-microbial activity via binding to E. coli DNA gyrase (PDB: 1KZN). Parameters include:
- Grid box centered on the active site.
- Lamarckian genetic algorithm for conformational sampling.
- Validation through RMSD (<2.0 Å) against co-crystallized ligands .
Intermediate Research Question: How do substituents (e.g., ethoxycarbonyl, hydroxybenzyl) influence the compound’s reactivity in condensation reactions?
Methodological Answer:
Electron-withdrawing groups (e.g., ethoxycarbonyl) enhance electrophilicity at the hydrazine NH₂ group, facilitating Schiff base formation with aldehydes/ketones. Polar aprotic solvents (DMF, DMSO) stabilize transition states. Kinetic studies under varying temperatures (25–80°C) and pH (4–7) reveal optimal conditions for imine bond formation .
Advanced Research Question: What strategies are used to establish structure-activity relationships (SAR) for hydrazine derivatives in anti-inflammatory or anti-cancer research?
Methodological Answer:
SAR studies involve synthesizing analogs with substituent variations (e.g., nitro, chloro, methoxy) and testing bioactivity. For example:
- In vitro assays : MTT for cytotoxicity (IC₅₀ values against HeLa cells) .
- Antioxidant activity : DPPH radical scavenging (EC₅₀ < 50 µg/mL for active derivatives) .
- Statistical analysis : QSAR models using descriptors like logP and HOMO/LUMO energies predict activity trends .
Intermediate Research Question: How do solvent polarity and temperature affect the compound’s solvatochromic behavior?
Methodological Answer:
UV-Vis spectroscopy in solvents of varying polarity (e.g., ethanol, cyclohexane, DMSO) identifies solvatochromic shifts. For example, a bathochromic shift in polar solvents indicates π→π* transitions stabilized by hydrogen bonding. Temperature-controlled studies (20–60°C) quantify thermodynamic parameters (ΔH, ΔS) via Van’t Hoff plots .
Advanced Research Question: What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
